N-cyclohexyl-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
N-cyclohexyl-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 2-methylphenyl group at position 5 and a cyclohexylamino group attached via a sulfanylacetamide linker.
Properties
IUPAC Name |
N-cyclohexyl-2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12-7-5-6-10-14(12)16-19-20-17(22-16)23-11-15(21)18-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIUWCSPDKEXRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the sulfanyl group and subsequent acetamide formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-cyclohexyl-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a chemical compound that has garnered interest in scientific research due to its unique structure and potential biological activities. It features a cyclohexyl group, a 2-methylphenyl moiety, and an oxadiazole ring. The molecular formula of this compound is C17H21N3O2S, and its molecular weight is approximately 331.4 g/mol. This compound belongs to a class of organic compounds known for their diverse biological activities and potential applications in medicinal chemistry.
Antimicrobial Activity
Research suggests that chemicals containing the oxadiazole ring structure can exhibit antimicrobial properties. One study synthesized a series of N-substituted acetamides with a 5-phenyl-1,3,4-oxadiazole-2-thiol group and evaluated their efficacy against various microbes. The findings revealed that this compound demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
In addition to its antimicrobial potential, this compound has been studied for its anticancer properties.
Mechanisms of Action
1,3,4-oxadiazole derivatives have been found to interact with a diverse range of targets such as growth factors, enzymes, and kinases. They generally interact with their targets to modulate their activity, which can lead to various downstream effects. Depending on their specific targets, 1,3,4-oxadiazole derivatives have been found to affect various biochemical pathways. This can result in diverse biological activities such as antimicrobial, anti-inflammatory, anticancer, antitubercular, antioxidant, antiviral, and antidiabetic effects.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
Inferences for the Target Compound :
- The 2-methylphenyl group on the oxadiazole may confer moderate antimicrobial activity, as seen in .
Biological Activity
N-Cyclohexyl-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its unique structure and promising biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H21N3O2S, with a molecular weight of approximately 331.4 g/mol. The compound features several key functional groups:
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3O2S |
| Molecular Weight | 331.4 g/mol |
| Key Functional Groups | Oxadiazole, Acetamide |
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring structure can exhibit notable antimicrobial properties . A study synthesized a series of N-substituted acetamides with a 5-phenyl-1,3,4-oxadiazole-2-thiol group and evaluated their efficacy against various microbes. The findings revealed that this compound demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
In addition to its antimicrobial potential, this compound has been studied for its anticancer properties . The oxadiazole moiety is known to interact with various biological targets that may inhibit enzyme activities involved in cancer progression. Molecular docking studies suggest effective binding to specific receptors or enzymes implicated in tumor growth .
Case Studies
- Antitumor Activity : In vitro studies have shown that derivatives of oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound demonstrated IC50 values indicating significant growth inhibition of cancer cells .
- Mechanism of Action : The mechanism involves the compound's ability to modulate the activity of specific enzymes or receptors. Research indicates that it may induce apoptosis in cancer cells through specific molecular interactions .
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes related to microbial resistance and cancer proliferation.
- Receptor Binding : Molecular docking studies reveal that the compound binds effectively to certain receptors involved in disease mechanisms, which is crucial for understanding its therapeutic applications .
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-cyclohexyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide | Methoxy group instead of methyl | Explored for different biological activities |
| N-cyclohexyl-2-{[5-(phenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide | Thiadiazole ring | Different heterocyclic framework affecting reactivity |
| N-cyclohexyl-2-{[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide | Pyridine substitution | Potentially distinct pharmacological profiles |
These comparisons highlight the diversity within this chemical class while underscoring the unique combination of functional groups present in this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-cyclohexyl-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide?
- Methodological Answer : The compound is typically synthesized via a multi-step approach:
- Step 1 : Formation of the 1,3,4-oxadiazole ring by cyclizing a thiosemicarbazide intermediate (e.g., from 2-methylphenyl-substituted carboxylic acid hydrazides) using reagents like POCl₃ or H₂SO₄ .
- Step 2 : Thiolation of the oxadiazole ring via reaction with Lawesson’s reagent or thiourea to generate the sulfanyl group .
- Step 3 : Coupling the thiolated oxadiazole with N-cyclohexyl-2-chloroacetamide using a base (e.g., K₂CO₃) in acetone under reflux .
- Key Optimization : Control reaction temperature (0–5°C for cyclization) and solvent polarity to minimize byproducts .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify key bands such as N–H (≈3250 cm⁻¹ for acetamide), C=O (≈1680 cm⁻¹), and C–S (≈690 cm⁻¹) .
- ¹H-NMR : Look for signals at δ 1.2–1.8 ppm (cyclohexyl protons), δ 2.4 ppm (2-methylphenyl CH₃), δ 4.2 ppm (SCH₂CO), and δ 8.1–8.3 ppm (oxadiazole aromatic protons). Integration ratios confirm substituent positions .
- Mass Spectrometry : The molecular ion peak (e.g., m/z 415 for C₂₀H₂₃N₃O₂S) and fragmentation patterns (e.g., loss of cyclohexyl group) validate the structure .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Variation of Substituents : Modify the 2-methylphenyl group (e.g., electron-withdrawing Cl or NO₂) to enhance enzyme inhibition. Compare with analogs in (e.g., 8v with a nitro group showed higher LOX inhibition) .
- Backbone Alterations : Replace the cyclohexyl group with pyridinyl or indolyl moieties to improve solubility and binding affinity (see for indole-based analogs) .
- Assay Design : Use enzyme inhibition assays (e.g., LOX or BChE) with kinetic studies (Km/Vmax analysis) to quantify potency .
Q. What experimental strategies resolve contradictions in bioactivity data across similar acetamide derivatives?
- Methodological Answer :
- Control for Stereochemistry : Use chiral HPLC or X-ray crystallography (via SHELXL ) to confirm configuration, as racemic mixtures may yield inconsistent results.
- Solubility Adjustments : Test compounds in DMSO/PBS mixtures to ensure uniform dissolution, as aggregation in aqueous media can skew inhibition assays .
- Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., ’s LOX assay at pH 7.4, 25°C) .
Q. How can computational methods guide the design of derivatives targeting specific kinases or enzymes?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., ATR kinase in ). Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., Lys/Met) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Metrics like RMSD (<2 Å) and binding free energy (ΔG ≤ −8 kcal/mol) predict efficacy .
- QSAR Models : Train models on datasets (e.g., IC₅₀ values from ) to correlate descriptors (logP, polar surface area) with activity .
Data Analysis & Technical Challenges
Q. What crystallographic techniques are suitable for determining this compound’s 3D structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in ethanol/water). Use SHELXT for phase solution and SHELXL for refinement. Key parameters: R-factor <5%, bond length deviation <0.02 Å.
- Challenges : The sulfanyl group may induce disorder; address this by cooling crystals to 100 K during data collection .
Q. How can conflicting NMR data (e.g., peak splitting anomalies) be troubleshooted?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (25–60°C) can resolve rotational barriers (e.g., around the acetamide bond). Sharpening of split peaks at higher temps indicates conformational exchange .
- Solvent Effects : Re-run in deuterated DMSO vs. CDCl₃; polar solvents may stabilize specific tautomers .
- 2D NMR : Use HSQC to assign carbons and NOESY to detect spatial proximity between cyclohexyl and oxadiazole protons .
Tables for Key Data
Table 1 : Representative Bioactivity Data for Analogous Compounds (Adapted from )
| Compound | Target Enzyme | IC₅₀ (µM) | Key Structural Feature |
|---|---|---|---|
| 8e (Indolyl) | LOX | 12.3 | 1H-indol-3-ylmethyl |
| 8v (Nitro) | BChE | 8.7 | 2-methyl-6-nitrophenyl |
| 8w (Pyridinyl) | α-Glucosidase | 18.9 | 4-methyl-2-pyridinyl |
Table 2 : Optimized Synthetic Conditions (Adapted from )
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | POCl₃, 0–5°C, 4 h | 78 | 95% |
| 2 | Lawesson’s reagent, THF, reflux | 82 | 97% |
| 3 | K₂CO₃, acetone, 12 h reflux | 65 | 99% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
